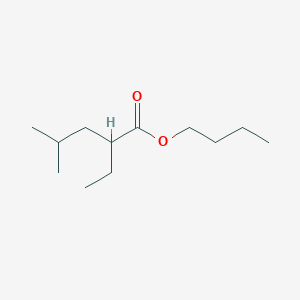
Butyl 2-ethyl-4-methylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 2-ethyl-4-methylpentanoate is an organic compound with the molecular formula C12H24O2. It is an ester derived from the reaction between butanol and 2-ethyl-4-methylpentanoic acid. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butyl 2-ethyl-4-methylpentanoate can be synthesized through the esterification reaction between butanol and 2-ethyl-4-methylpentanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. This method utilizes a fixed-bed reactor where the reactants are continuously fed, and the product is continuously removed. The use of a solid acid catalyst, such as ion-exchange resins, is common in industrial production to enhance the efficiency and yield of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 2-ethyl-4-methylpentanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to butanol and 2-ethyl-4-methylpentanoic acid in the presence of water and an acid or base catalyst.
Transesterification: The ester can react with another alcohol to form a different ester and butanol.
Oxidation: The ester can undergo oxidation to form corresponding carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and an acid or base catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Butanol and 2-ethyl-4-methylpentanoic acid.
Transesterification: A different ester and butanol.
Oxidation: Carboxylic acids and other oxidation products.
Aplicaciones Científicas De Investigación
Butyl 2-ethyl-4-methylpentanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Widely used in the fragrance and flavor industry for its pleasant fruity odor.
Mecanismo De Acción
The mechanism of action of butyl 2-ethyl-4-methylpentanoate involves its interaction with specific molecular targets and pathways. In biological systems, the ester can be hydrolyzed by esterases to release butanol and 2-ethyl-4-methylpentanoic acid, which can then exert their effects on various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Butyl 2-ethyl-4-methylpentanoate can be compared with other similar esters, such as:
Butyl acetate: Known for its use as a solvent in the paint and coating industry.
Ethyl 2-methylbutanoate: Used in the flavor industry for its fruity aroma.
Methyl 2-ethylhexanoate: Used in the fragrance industry for its pleasant odor.
The uniqueness of this compound lies in its specific combination of butanol and 2-ethyl-4-methylpentanoic acid, which imparts distinct chemical and physical properties, making it suitable for specific applications in the fragrance and flavor industry.
Propiedades
Número CAS |
6323-95-1 |
|---|---|
Fórmula molecular |
C12H24O2 |
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
butyl 2-ethyl-4-methylpentanoate |
InChI |
InChI=1S/C12H24O2/c1-5-7-8-14-12(13)11(6-2)9-10(3)4/h10-11H,5-9H2,1-4H3 |
Clave InChI |
BXYMSXZERDIBHN-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C(CC)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![([1,1'-Biphenyl]-4-yl)(1-cyclohexylaziridin-2-yl)methanone](/img/structure/B14732183.png)
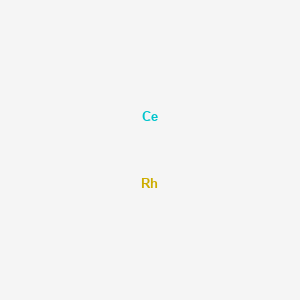
![[2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 2-(naphthalene-2-carbonylamino)acetate](/img/structure/B14732191.png)
![ethyl [5-(methylcarbamoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B14732194.png)

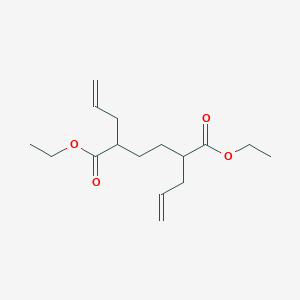
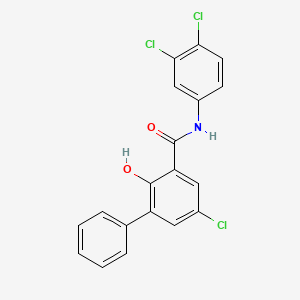
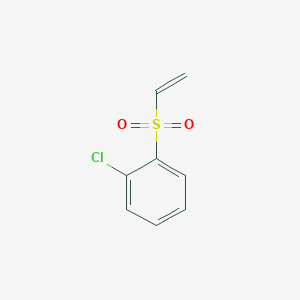
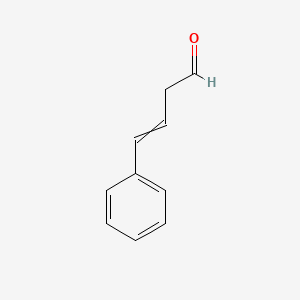

![2,7-Dibromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14732256.png)
![2-(Piperidin-1-yl)ethyl phenyl[2-(piperidin-1-yl)ethoxy]acetate](/img/structure/B14732257.png)


